

# Commercial Availability and Applications of 7-Octynoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 7-Octynoic acid

Cat. No.: B076700

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## Introduction

**7-Octynoic acid** (CAS No. 10297-09-3) is a medium-chain fatty acid characterized by a terminal alkyne group. This unique functional group makes it a valuable building block in various bioconjugation and chemical biology applications, particularly in the burgeoning field of targeted protein degradation and bioorthogonal chemistry. This technical guide provides a comprehensive overview of the commercial availability of **7-Octynoic acid**, its key applications, and representative experimental protocols.

## Commercial Availability

**7-Octynoic acid** is readily available from a range of chemical suppliers catering to the research and development market. The purity, quantity, and pricing can vary between suppliers. A summary of offerings from prominent vendors is presented in Table 1 for easy comparison.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Availability
MedKoo Biosciences	123101	>97%	100mg, 250mg, 500mg, 1g	\$250 - \$950	2 Weeks
MedchemExpress	HY-136573	99.78%	250mg, 1g, 5g, 10g	\$55 - \$570	In-stock
ChemScene	CS-0006437	≥98%	-	-	-
Shanghai Run-Biotech Co., Ltd.	-	99%	10g, 100g, 1kg	-	In stock
TargetMol Chemicals Inc.	-	-	-	-	-
Adamas Reagent, Ltd.	-	-	-	-	-
Bide Pharmatech Ltd.	-	-	-	-	-
Shanghai YuanYe Biotechnology Co., Ltd.	-	-	-	-	-
Beijing Jin Ming Biotechnology Co., Ltd.	-	-	-	-	-
Shanghai Yihe Biological Technology Co., Ltd.	-	-	-	-	-

Table 1: Commercial Suppliers of **7-Octynoic Acid**. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

## Key Applications

The primary utility of **7-Octynoic acid** in drug discovery and chemical biology stems from its terminal alkyne moiety. This functional group allows for its participation in highly specific and efficient chemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

## PROTAC Linker Chemistry

**7-Octynoic acid** is frequently employed as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2][3]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.<sup>[1]</sup> The linker in a PROTAC is a critical component that connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition significantly influence the efficacy of the resulting PROTAC. The alkyne group of **7-Octynoic acid** provides a versatile handle for conjugating it to azide-modified ligands through click chemistry.

## Click Chemistry and Bioorthogonal Labeling

The terminal alkyne of **7-Octynoic acid** makes it an ideal reagent for click chemistry.<sup>[1]</sup> This reaction is characterized by its high yield, specificity, and biocompatibility, allowing for the efficient labeling of biomolecules in complex biological systems. **7-Octynoic acid** can be used to introduce an alkyne tag onto various molecules of interest, which can then be visualized or captured by reacting them with an azide-containing reporter molecule, such as a fluorophore or a biotin tag.

## Experimental Protocols

While specific synthesis protocols for PROTACs and other conjugates using **7-Octynoic acid** are highly dependent on the specific ligands and desired final construct, the following sections provide detailed methodologies for the key chemical reactions involving this molecule.

## General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule, such as **7-Octynoic acid** (or a derivative thereof), to an azide-containing molecule.

### Materials:

- Alkyne-functionalized molecule (e.g., activated ester of **7-Octynoic acid**)
- Azide-functionalized molecule
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Solvent (e.g., DMSO, t-BuOH/ $\text{H}_2\text{O}$ )
- Reaction vessel

### Procedure:

- Dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in a suitable solvent in a reaction vessel.
- In a separate tube, prepare a fresh solution of sodium ascorbate in water.
- Prepare a stock solution of  $\text{CuSO}_4$  in water.
- If using a ligand like TBTA, pre-mix the  $\text{CuSO}_4$  solution with the TBTA solution.
- Add the sodium ascorbate solution to the reaction mixture, followed by the  $\text{CuSO}_4$  (or  $\text{CuSO}_4$ /ligand) solution.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

- Upon completion, the product can be purified using standard chromatographic techniques.

## Representative Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a representative final step in a PROTAC synthesis, where an alkyne-containing linker (derived from **7-Octynoic acid**) is conjugated to an azide-modified E3 ligase ligand.

### Materials:

- Target-binding ligand-linker conjugate with a terminal alkyne
- Azide-modified E3 ligase ligand (e.g., azide-pomalidomide)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)

### Procedure:

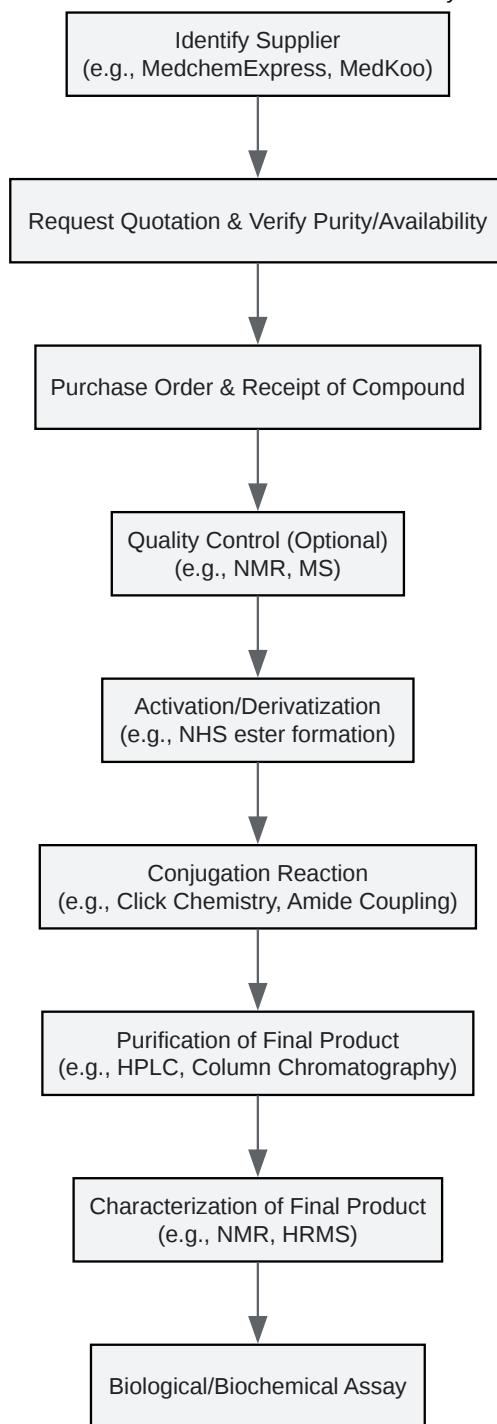
- Dissolve the target-binding ligand-linker conjugate and the azide-modified E3 ligase ligand in DMF.
- Add HATU and DIPEA to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purify the final PROTAC product by flash column chromatography or preparative HPLC.

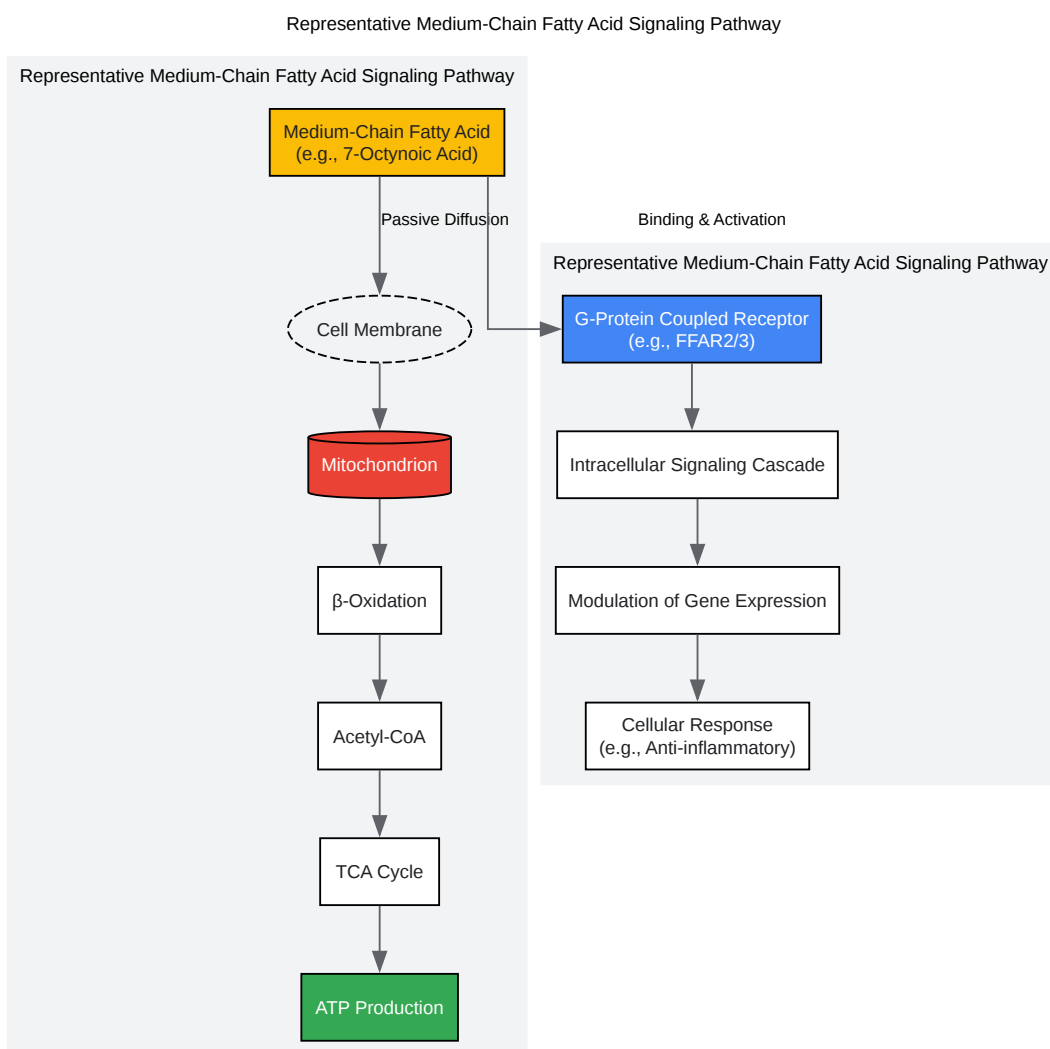
## Signaling Pathways and Logical Relationships

While no specific signaling pathways have been exclusively attributed to **7-Octynoic acid**, as a medium-chain fatty acid (MCFA), it is expected to participate in metabolic and signaling pathways common to this class of molecules. MCFAs are known to influence cellular energy metabolism and can act as signaling molecules.

Below are diagrams generated using Graphviz to illustrate relevant workflows and a representative signaling pathway.

## Procurement and Utilization Workflow for 7-Octynoic Acid

[Click to download full resolution via product page](#)Caption: Workflow for procuring and using **7-Octynoic acid**.



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